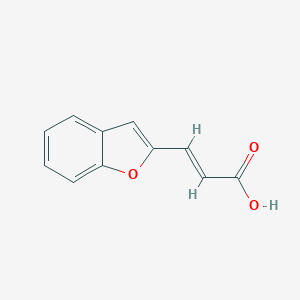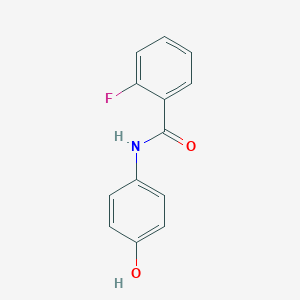
2-fluoro-N-(4-hydroxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(4-hydroxyphenyl)benzamide, also known as FHBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzamide and has a fluorine atom and a hydroxyl group attached to the benzene ring. FHBA has been shown to exhibit various biological activities, making it a promising candidate for use in various laboratory experiments.
作用機序
2-fluoro-N-(4-hydroxyphenyl)benzamide has been shown to inhibit the activity of PTPs by binding to the catalytic site of the enzyme. PTPs are enzymes that regulate the activity of various signaling pathways in the body, and their dysregulation has been linked to various diseases, including cancer and diabetes. 2-fluoro-N-(4-hydroxyphenyl)benzamide's ability to inhibit PTPs makes it a potential therapeutic agent for the treatment of these diseases.
生化学的および生理学的効果
2-fluoro-N-(4-hydroxyphenyl)benzamide has been shown to exhibit various biochemical and physiological effects. In addition to its PTP inhibitory activity, 2-fluoro-N-(4-hydroxyphenyl)benzamide has been shown to activate PPARγ, a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism. 2-fluoro-N-(4-hydroxyphenyl)benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.
実験室実験の利点と制限
One advantage of using 2-fluoro-N-(4-hydroxyphenyl)benzamide in laboratory experiments is its ability to selectively inhibit PTPs. This allows researchers to study the effects of PTP inhibition on various signaling pathways in the body. However, one limitation of using 2-fluoro-N-(4-hydroxyphenyl)benzamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-fluoro-N-(4-hydroxyphenyl)benzamide. One area of research is the development of 2-fluoro-N-(4-hydroxyphenyl)benzamide-based therapeutics for the treatment of cancer and other diseases. Another area of research is the study of 2-fluoro-N-(4-hydroxyphenyl)benzamide's effects on other signaling pathways in the body, which may lead to the discovery of new drug targets. Additionally, the development of new synthesis methods for 2-fluoro-N-(4-hydroxyphenyl)benzamide may improve its availability for use in laboratory experiments.
合成法
The synthesis of 2-fluoro-N-(4-hydroxyphenyl)benzamide involves the reaction of 2-fluorobenzoic acid with 4-aminophenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-fluoro-N-(4-hydroxyphenyl)benzamide.
科学的研究の応用
2-fluoro-N-(4-hydroxyphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including inhibition of protein tyrosine phosphatases (PTPs) and activation of peroxisome proliferator-activated receptor gamma (PPARγ). These activities make 2-fluoro-N-(4-hydroxyphenyl)benzamide a promising candidate for use in drug discovery and development.
特性
CAS番号 |
198879-79-7 |
|---|---|
製品名 |
2-fluoro-N-(4-hydroxyphenyl)benzamide |
分子式 |
C13H10FNO2 |
分子量 |
231.22 g/mol |
IUPAC名 |
2-fluoro-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H10FNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) |
InChIキー |
AKKFSDWDYOTCTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)F |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




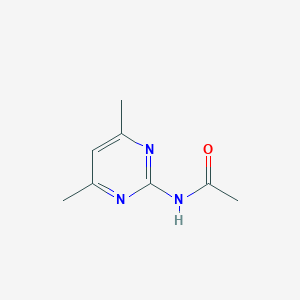
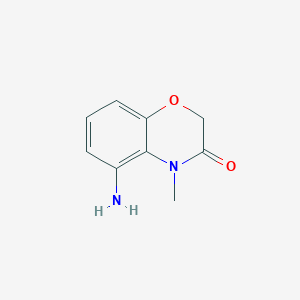
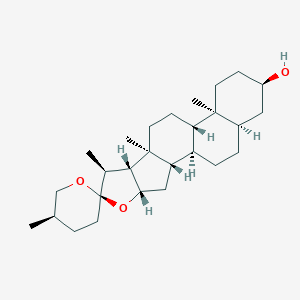
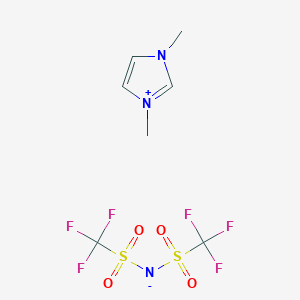

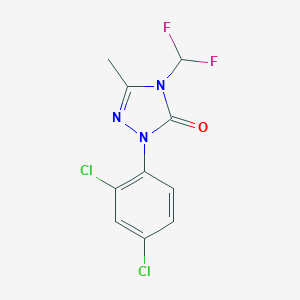
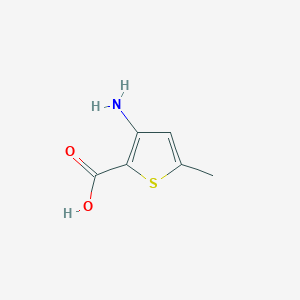
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)
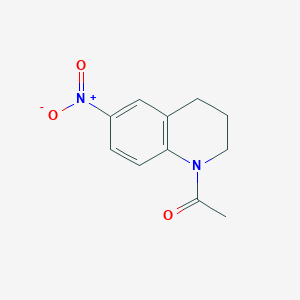
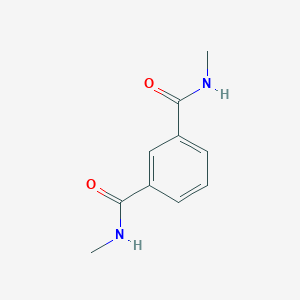
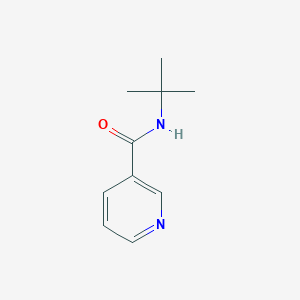
![5-bromo-6-methyl-1H-benzo[d]imidazole](/img/structure/B178645.png)
